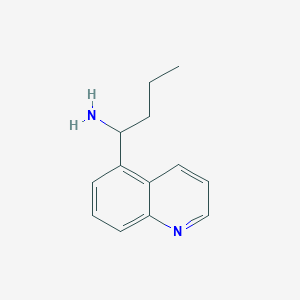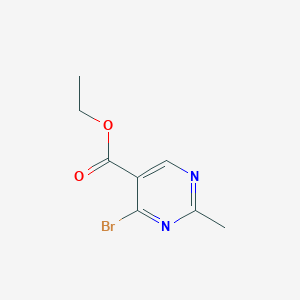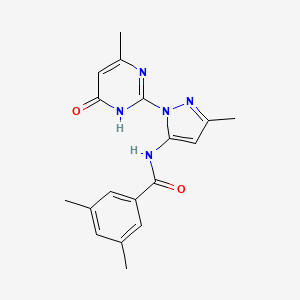
Dicyclobutylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclobutylmethanone is a chemical compound with the CAS Number: 4415-97-8 . It has a molecular weight of 138.21 and its IUPAC name is also this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O/c10-9(7-3-1-4-7)8-5-2-6-8/h7-8H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical and Chemical Properties Analysis
This compound is a liquid . The storage temperature is 4 degrees . The shipping temperature is normal .Aplicaciones Científicas De Investigación
Chemical Reactions and Mechanisms
Rearrangement Reactions : Methylenecyclobutanes, related to dicyclobutylmethanone, undergo rearrangement reactions in the presence of silver acetate and iodine, leading to aryl-(1-arylcyclobutyl)methanones. This process is facilitated at room temperature and offers good yields within a short reaction time, suggesting potential in synthetic chemistry applications (Jiang, Liu, & Shi, 2007).
Synthesis of Complex Molecules : this compound derivatives play a role in complex molecular syntheses, like the construction of the tricyclo[6.3.0.0]-undecane carbon skeleton, which is foundational in natural sesquiterpenes found in hirsutic acid (Kueh, Mellor, & Pattenden, 1981).
Synthetic Photochemistry : The compound is involved in synthetic photochemistry, where it contributes to intramolecular photocyclisations, leading to the formation of complex cyclic structures. This has implications in the field of drug design and synthesis (Kueh, Mellor, & Pattenden, 1981).
Computational Analysis and Drug Discovery : Computational analysis of thiophene-based compounds involving this compound structures has been conducted. This includes exploring their electronic and optical properties, reactivity, and potential as corrosion inhibitors. These compounds have also been studied for their effects on SARS-CoV-2 proteins, indicating a role in antiviral drug research (Koparir et al., 2022).
Antibacterial and Anticancer Activities : Novel heterocyclic compounds derived from this compound have been synthesized and evaluated for their antibacterial and anticancer activities. These compounds, incorporating oxazole, pyrazoline, and pyridine entities, have shown promise in combating microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Safety and Hazards
The safety information for Dicyclobutylmethanone includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word is “Warning” and it has the GHS07 pictogram .
Propiedades
IUPAC Name |
di(cyclobutyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9(7-3-1-4-7)8-5-2-6-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBSDQLXYYUBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2746353.png)

![(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2746355.png)
![1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2746356.png)


![2-(3-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2746361.png)

![(8-Oxa-2-azaspiro[4.5]decan-4-yl)methanol hydrochloride](/img/structure/B2746367.png)
![(Z)-1-benzyl-3-(((2-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746369.png)

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2746371.png)


